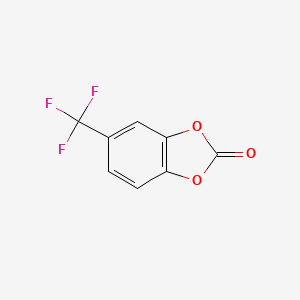

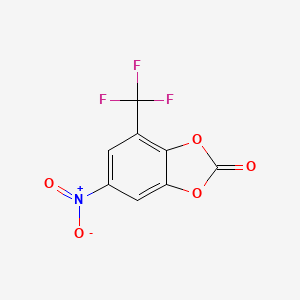

6-Nitro-4-(trifluoromethyl)-1,3-benzodioxol-2-one, 98%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

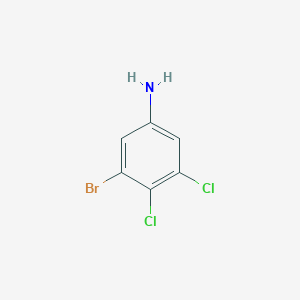

The compound “2-Chloro-6-nitro-4-(trifluoromethyl)aniline” is a laboratory chemical . It is not recommended for food, drug, pesticide or biocidal product use .

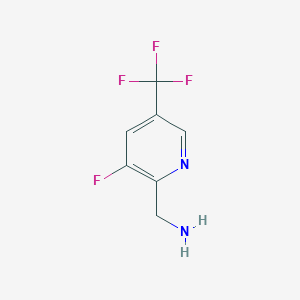

Molecular Structure Analysis

The molecular formula of “2-Chloro-6-nitro-4-(trifluoromethyl)aniline” is C7H4ClF3N2O2 .Physical And Chemical Properties Analysis

The physical state of “2-Chloro-6-nitro-4-(trifluoromethyl)aniline” is a yellow-orange powder . Its melting point ranges from 66 - 68 °C .科学的研究の応用

Energy Storage

In the realm of energy storage , particularly for lithium-ion batteries (LIBs) , this compound has been explored as a potential electrolyte additive . Its structural properties may contribute to forming a stable electrode-electrolyte interface, which is crucial for enhancing the lifespan and performance of LIBs. The compound’s derivatives could potentially endure volume expansion of Si-embedded anodes and facilitate Li-ion transport, thereby improving the energy density and charging capabilities of LIBs .

Materials Science

Within materials science , the compound’s derivatives are being studied for their role in creating flexible solid electrolyte interphases. This could lead to the development of new materials with enhanced mechanical properties, suitable for various applications including electronics and coatings .

Environmental Science

In environmental science , the focus is on the compound’s potential use in developing materials that can withstand extreme conditions, which is essential for environmental monitoring devices. Its stability under various environmental stressors makes it a candidate for further research in this field .

Analytical Chemistry

Analytical chemistry: benefits from the compound’s properties in the development of novel analytical methods. It could be used as a standard or reagent in chromatographic techniques or spectroscopy, aiding in the detection and quantification of complex chemical substances .

Pharmacology

The compound’s role in pharmacology is still under exploration. Its unique structure could be utilized in the synthesis of new pharmaceuticals or as a building block in drug design, potentially leading to treatments for various diseases.

Biochemistry

In biochemistry , researchers are interested in the compound’s interaction with biological molecules. It could serve as a tool in understanding protein-ligand interactions or as a fluorescent marker in imaging studies due to its electronic properties .

Medicine

Although direct applications in medicine are not well-documented, related compounds have been used in medical research, such as in NMR spectroscopy studies of urine samples to investigate metabolic diseases .

Synthesis of Complex Organic Compounds

Finally, 6-Nitro-4-trifluoromethyl-benzo[1,3]dioxol-2-one is valuable in the synthesis of complex organic compounds . Its reactivity and stability make it a useful intermediate in organic synthesis, contributing to the development of new chemical entities with potential applications across various scientific domains .

Safety and Hazards

作用機序

Target of Action

A similar compound with a nitrobenzodioxole skeleton has been reported to target nitroreductase (ntr), an enzyme typically upregulated in hypoxic tumor cells .

Mode of Action

Based on the similar compound mentioned above, it can be hypothesized that the compound might interact with its target enzyme (such as ntr) in hypoxic tumor cells .

Biochemical Pathways

The interaction with ntr suggests that it might be involved in the cellular response to hypoxia .

Result of Action

The similar compound has been shown to be useful in imaging hypoxic tumors , suggesting that this compound might also have potential applications in cancer diagnosis or treatment.

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors, such as the oxygen levels in the tumor microenvironment . .

特性

IUPAC Name |

6-nitro-4-(trifluoromethyl)-1,3-benzodioxol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F3NO5/c9-8(10,11)4-1-3(12(14)15)2-5-6(4)17-7(13)16-5/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSBXTVEARGMKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1C(F)(F)F)OC(=O)O2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F3NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Nitro-4-trifluoromethyl-benzo[1,3]dioxol-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95%](/img/structure/B6355701.png)